Leitneridanin B
Description
Leitneridanin B is a germacrane-type sesquiterpene isolated from Illicium micranthum Dunn, a toxic plant endemic to China. It was identified as one of 17 compounds extracted from the plant’s ethyl acetate fraction, alongside cadinane-, guaiane-, and farnesane-type sesquiterpenes . Notably, this compound (Q2) demonstrated potent insecticidal activity against 4th instar onion maggot (Bradysia odoriphaga) larvae, with mortality rates increasing dose-dependently.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1E)-6-hydroxy-5-methylidene-8-prop-1-en-2-ylcyclodecene-1-carbaldehyde |
InChI |
InChI=1S/C15H22O2/c1-11(2)14-8-7-13(10-16)6-4-5-12(3)15(17)9-14/h6,10,14-15,17H,1,3-5,7-9H2,2H3/b13-6+ |
InChI Key |
BXRKDZYURAWVMC-AWNIVKPZSA-N |
Isomeric SMILES |
CC(=C)C1CC/C(=C\CCC(=C)C(C1)O)/C=O |
Canonical SMILES |
CC(=C)C1CCC(=CCCC(=C)C(C1)O)C=O |
Synonyms |
leitneridanin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Sesquiterpenes
Structural and Source Comparisons
Leitneridanin B belongs to the germacrane subclass of sesquiterpenes, characterized by a 10-membered ring system. Below is a comparison with structurally distinct sesquiterpenes from related studies:
| Compound | Structural Class | Source Plant | Key Functional Groups |
|---|---|---|---|
| This compound | Germacrane | Illicium micranthum | Hydroxyl groups, ester linkages |
| Aristolochic Acid | Aristolane (sesquiterpene ester) | Aristolochia heterophylla | Nitrophenanthrene carboxylic acid |
| Helenalins | Steroidal lactone | Asteraceae family plants | α,β-unsaturated carbonyl groups |
| Illicmicrcadinane A | Cadinane | Illicium micranthum | Multiple hydroxyl substitutions |
| Eleganodiol | Germacrane | Illicium micranthum | Diol configuration |
Key Observations :
- This compound shares its germacrane backbone with eleganodiol (Q11) but differs in substituent groups, which may influence bioactivity .
- Cadinane-type compounds (e.g., Illicmicrcadinane A) from the same plant exhibit structural rigidity due to their tricyclic framework, contrasting with the flexibility of germacranes .
Bioactivity Comparisons
Anticancer Activity
- Aristolochic Acid : Inhibited liver cancer cells with IC50 values of 4.83–8.23 µM .
- Helenalins : Inhibited LTC4 synthase (IC50 = 12 µM) and displayed cytotoxicity independent of glutathione levels .
Its structural relative, Leitneridanin, demonstrates superior anticancer potency compared to Aristolochic Acid and Helenalins .
Insecticidal Activity
- This compound : Achieved 100% mortality in onion maggot larvae at 100 mg/L .
- (1R,2R,4R)-1-methyl-4-(1-methylethyl)-1,2,4-cyclohexanetriol (Q9): A menthol monoterpene from Illicium micranthum with comparable insecticidal efficacy to this compound but distinct chemistry .
Key Difference : this compound’s activity is specific to pests, unlike sesquiterpenes such as Helenalins, which target inflammatory enzymes.
Q & A
Q. What are the standard experimental protocols for characterizing the purity and structural identity of Leitneridanin B?
To confirm purity, use high-performance liquid chromatography (HPLC) with a polar stationary phase and a gradient elution system. For structural identification, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Ensure all spectra are compared with published reference data for validation. New compounds require elemental analysis and X-ray crystallography if feasible .
Q. How should researchers design preliminary biological assays to assess this compound’s activity?
Begin with in vitro cell viability assays (e.g., MTT or resazurin-based) using relevant cell lines (e.g., cancer models for cytotoxicity). Include positive controls (e.g., doxorubicin) and solvent controls. Use triplicate wells and dose-response curves (e.g., 0.1–100 μM) to calculate IC₅₀ values. Validate results with secondary assays (e.g., apoptosis markers via flow cytometry) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to derive IC₅₀ values. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Ensure sample sizes are justified via power analysis (α = 0.05, β = 0.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?
Conduct comparative studies to evaluate bioavailability (e.g., plasma concentration-time curves via LC-MS/MS) and tissue distribution. Adjust formulations (e.g., nano-encapsulation) to enhance solubility or stability. Validate in vitro models using 3D co-cultures or organoids to better mimic in vivo conditions .
Q. What strategies optimize this compound’s synthetic yield while minimizing side products?
Use design of experiments (DoE) to test reaction variables (e.g., temperature, catalyst loading). Analyze outcomes via response surface methodology. Employ green chemistry principles (e.g., microwave-assisted synthesis) to improve efficiency. Characterize intermediates with FTIR and monitor reactions in real-time using inline spectroscopy .
Q. How should conflicting data on this compound’s mechanism of action be addressed?
Perform orthogonal assays (e.g., CRISPR knockouts, proteomics) to confirm target engagement. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity. Cross-validate findings with independent labs and publish raw data (e.g., via repositories like Zenodo) to enable transparency .
Methodological Considerations
What criteria define a robust research question for studying this compound’s structure-activity relationships (SAR)?
Apply the FINER framework:
- Feasible : Ensure access to synthetic intermediates and analytical tools.
- Novel : Focus on unexplored functional groups or stereochemical configurations.
- Ethical : Adhere to safety protocols for handling bioactive compounds.
- Relevant : Align with gaps in natural product drug discovery literature .
Q. How can computational methods enhance experimental design for this compound derivatives?
Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins. Apply quantitative structure-activity relationship (QSAR) models to prioritize derivatives for synthesis. Validate predictions with free-energy perturbation (FEP) simulations .
Data Presentation and Reproducibility
Q. What metadata standards are critical for sharing this compound research data?
Include synthesis protocols (solvents, catalysts, reaction times), spectral raw files (NMR, MS), and assay conditions (cell lines, incubation times). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use repositories like PubChem or ChEMBL .
Q. How should researchers address variability in biological replicate data for this compound?
Report individual data points alongside means ± SEM. Use coefficient of variation (CV) to assess technical vs. biological variability. Preprocess data with outlier tests (e.g., Grubbs’ test) and include scatter plots to visualize distributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
